N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is often referred to as “5A2MP” and has been found to have a range of biochemical and physiological effects. It is also used in laboratory experiments to study its properties and potential applications.
Mechanism of Action
The mechanism of action of 5A2MP is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes involved in the regulation of gene expression. It is also thought to interfere with the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
5A2MP has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines and reduce inflammation. It has also been found to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 5A2MP in laboratory experiments include its relatively simple synthesis, its wide range of biochemical and physiological effects, and its ability to act through different mechanisms. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that its mechanism of action is still not fully understood.
Future Directions
The potential future directions for the use of 5A2MP include further studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be done on its effects on cell signaling pathways and gene expression. Other potential future directions include studies on the effects of 5A2MP on the immune system and its potential use as an anti-inflammatory agent. Finally, further studies could be done on the potential toxicity of this compound and its potential use as an antimicrobial agent.
Scientific Research Applications
5A2MP has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and antifungal properties, making it a promising compound for the development of new drugs. It has also been used in the study of cell signaling pathways and the regulation of gene expression.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(3,4)15-7-10-17(11-8-15)24-13-19(23)22-18-12-16(21)9-6-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJFMQXZESMEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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